Alanyl-tyrosine
Description
Dipeptide Fundamentals and Significance in Biological Systems
Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. They represent the simplest members of the peptide family and play crucial roles in various biological processes. Their significance extends from being intermediates in protein digestion and metabolism to acting as signaling molecules and even possessing their own biological activities. For instance, some dipeptides exhibit activities such as sweeteners, while others can act as opioid dipeptides or inhibitors of enzymes. asm.orgnisr.or.jp
In biological systems, dipeptides are involved in nutrient absorption, as the body can absorb them directly. They are also integral to the study of cellular uptake mechanisms and metabolism. chemicalbook.com The structure and function of dipeptides are determined by the constituent amino acids and the sequence in which they are linked.
Overview of Alanyl-tyrosine as a Model Dipeptide
This compound (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine linked by a peptide bond. nih.gov It serves as a significant model dipeptide in various scientific investigations for several reasons. One of the primary reasons is its role in addressing the poor solubility of the amino acid tyrosine. asm.orgnisr.or.jpnih.gov Tyrosine is an essential amino acid for certain populations, but its low solubility in aqueous solutions at neutral pH presents challenges in applications like parenteral nutrition and cell culture media. asm.orgnih.govevonik.com By forming the dipeptide this compound, the solubility is significantly increased, making it a more viable source of tyrosine. asm.orgnisr.or.jpevonik.comkyowahakko-bio.co.jp
Furthermore, this compound is utilized in physicochemical studies and to evaluate dipeptide separation technologies. chemicalbook.com Its well-defined structure and properties make it an excellent candidate for studying dipeptide transport, metabolism, and hydrolysis. chemicalbook.comnih.govphysiology.org
Table 1: Physicochemical Properties of L-Alanyl-L-tyrosine
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O4 chemicalbook.com |
| Molecular Weight | 252.27 g/mol nih.gov |
| Appearance | White to Almost white powder to crystal chemicalbook.comtcichemicals.com |
| Melting Point | 238-240°C (decomposition) chemicalbook.com |
| Water Solubility | 17.99 g/L at 20°C chemicalbook.com |
| LogP | -0.31 at 25°C chemicalbook.com |
| pKa | 3.03±0.10 (Predicted) chemicalbook.com |
Evolution of Research Trajectories for this compound
The research on this compound has evolved significantly over time. Initial investigations, dating back to the mid-20th century, focused on its fundamental chemical properties and its presence in biological systems. For instance, early studies identified β-alanyl-tyrosine, also known as "sarcophagine," in the fleshfly Neobellieria bullata. mdpi.com
Later research shifted towards its practical applications, particularly in clinical nutrition. google.com A substantial body of work has explored the use of this compound as a soluble source of tyrosine in total parenteral nutrition (TPN) for patients who cannot receive nutrition orally. nih.govnih.govcapes.gov.br These studies have demonstrated its efficient utilization and hydrolysis in the body. nih.govphysiology.orgnih.gov
More recently, research has expanded into its role in cell culture technology. Due to the poor solubility of tyrosine in cell culture media, this compound is being investigated and used as a supplement to enhance cell growth and productivity in biopharmaceutical manufacturing. nih.govevonik.comresearchgate.net There is also ongoing research into its synthesis, with both chemical and enzymatic methods being explored to improve efficiency and yield. asm.orggoogle.comfengchengroup.comnih.gov Furthermore, its potential antimicrobial properties have also been a subject of investigation. mdpi.com
Scope and Academic Context of this compound Investigations
Investigations into this compound are multidisciplinary, spanning the fields of peptide chemistry, biochemistry, pharmacology, and biotechnology. In peptide chemistry, studies focus on its synthesis, structure, and physicochemical properties. google.comfengchengroup.comnih.gov This includes the development of novel synthesis methods, such as enzymatic synthesis, to produce the dipeptide more efficiently. asm.orgnih.gov
In a biochemical and physiological context, research examines its metabolism, transport across cell membranes, and hydrolysis into its constituent amino acids, L-alanine and L-tyrosine. nih.govphysiology.orgresearchgate.net This is particularly relevant in the context of its use in parenteral nutrition and cell culture. nih.govnih.gov Pharmacological studies investigate its biological activities, including its potential as an antimicrobial agent. mdpi.com
In the realm of biotechnology, this compound is studied for its application in optimizing cell culture media for the production of biologics, where a soluble and readily available source of tyrosine is crucial for cell growth and protein synthesis. nih.govevonik.comresearchgate.net The academic interest in this compound is driven by its utility as a model system for understanding dipeptide behavior and its practical importance in various biomedical and biotechnological applications.
Table 2: Key Research Findings on this compound
| Research Area | Key Findings |
|---|---|
| Parenteral Nutrition | Well-utilized as a tyrosine source in parenterally fed rats, even in the absence of kidneys, without accumulation in plasma or tissues. nih.govnih.gov Rapidly hydrolyzed to release tyrosine and alanine (B10760859). nih.govphysiology.org |
| Cell Culture | Serves as an effective, highly soluble source of tyrosine in cell culture media, improving cell proliferation and viability. nih.govevonik.comresearchgate.net Uptake and intracellular cleavage by cells like Chinese hamster ovary (CHO) cells have been demonstrated. nih.govresearchgate.net |
| Synthesis | Can be synthesized through both chemical and enzymatic methods. asm.orggoogle.comfengchengroup.comnih.gov Enzymatic synthesis using α-ester acyltransferase has been optimized to increase yield. nih.gov |
| Biological Activity | The β-alanyl-tyrosine isomer, found in insects, exhibits antimicrobial activity against both Gram-negative and Gram-positive bacteria. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVPLKYDKJKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19659-02-0, 3061-88-9 | |
| Record name | Alanyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-alanyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Alanyl Tyrosine and Its Derivatives
Enzymatic Synthesis Approaches for L-Alanyl-L-tyrosine
Enzymatic synthesis offers a green and highly specific alternative to classical chemical methods for peptide bond formation. Biocatalysts operate under mild conditions, minimizing the need for protecting groups and reducing waste.
Biocatalytic Systems Utilizing Acyltransferases
A successful method for preparing L-Alanyl-L-tyrosine involves the use of α-ester acyltransferase as the biocatalyst. mdpi.comconsensus.app In this system, the dipeptide is formed through the condensation of an acyl donor and a nucleophile. mdpi.comconsensus.app Specifically, L-alanine methyl ester (L-Ala-OMe) serves as the acyl donor, while L-tyrosine (L-Tyr) acts as the nucleophilic acceptor. mdpi.comconsensus.app This biocatalytic approach has demonstrated the capacity to produce the target dipeptide with high purity. mdpi.comconsensus.app Following the enzymatic reaction, the product can be isolated and purified, with its structure confirmed by methods such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. mdpi.comconsensus.app
Aminopeptidase-Mediated Dipeptide Formation
Aminopeptidases are enzymes that typically catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. nih.gov However, under specific thermodynamic or kinetic control, the reverse reaction—peptide bond synthesis—can be achieved. While the principle of using peptidases for dipeptide formation is established, specific, detailed protocols for the synthesis of L-Alanyl-L-tyrosine using aminopeptidases are not extensively documented in recent literature. The broad substrate specificity of enzymes like membrane alanyl aminopeptidase (B13392206), which acts on neutral amino acids, suggests a theoretical potential for catalyzing the formation of the alanyl-tyrosine bond. nih.gov This would involve the enzyme recognizing both alanine (B10760859) and tyrosine residues to facilitate their condensation.
Optimization of Biocatalytic Reaction Parameters
The efficiency of the acyltransferase-mediated synthesis of L-Alanyl-L-tyrosine is highly dependent on the reaction conditions. Research has shown that optimizing various parameters can significantly improve the yield of the dipeptide, increasing it from a baseline of 15% to as high as 50%. mdpi.comconsensus.app Key parameters that have been fine-tuned include the buffer system, pH, temperature, reactant ratio, and the inclusion of deep eutectic solvents (DES). mdpi.comconsensus.app The use of a DES, such as one composed of choline (B1196258) chloride and urea (B33335) (ChCl/Urea), in an aqueous system has proven effective. mdpi.comconsensus.app
Below is an interactive data table summarizing the optimized conditions for this biocatalytic reaction. mdpi.comconsensus.app
| Parameter | Optimized Value |
| Buffer System | Boric acid-borax (0.2 mol/L) |
| pH | 9.5 |
| Temperature | 30°C |
| Acyl Donor to Nucleophile Ratio | 2:1 (L-Ala-OMe to L-Tyr) |
| Reaction Medium | Deep Eutectic Solvent (ChCl/Urea) |
| Water Content | 15% (v/v) |
Chemical Synthesis Strategies for this compound Analogs
Chemical synthesis provides robust and flexible routes to access not only the natural dipeptide but also a vast array of its analogs with modified structures. These modifications can be used to probe biological systems or enhance molecular properties.
Multistep Organic Synthesis of Modified Dipeptides
The synthesis of this compound analogs, particularly those with modifications on the tyrosine ring, often requires a multistep chemical approach. An example is the synthesis of peptides containing 2′,6′-dimethyl-L-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands. researchgate.net A reported short, three-step synthesis for Boc-protected 2′,6′-dimethyl-L-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. researchgate.net This methodology allows for the expedient synthesis of various unnatural tyrosine derivatives that can then be incorporated into dipeptides and larger peptidomimetics. researchgate.net This strategy highlights how modern cross-coupling reactions can be integrated into amino acid synthesis to create novel building blocks for this compound analogs. researchgate.net
Solid-Phase Peptide Synthesis Considerations for this compound Moieties
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and is well-suited for the assembly of this compound and its derivatives. researchgate.net The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, allowing for easy purification by filtration and washing. researchgate.net
When incorporating an this compound moiety, several factors must be considered:
Protecting Groups: Orthogonal protecting groups are essential to prevent unwanted side reactions. For the alanine residue, the Nα-amino group is typically protected with a temporary group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc). The tyrosine residue requires an additional protecting group for its reactive phenolic hydroxyl side chain to prevent side reactions such as esterification. selleckchem.com
Resin and Linker: The choice of resin and linker determines the C-terminal functionality of the final peptide (e.g., acid or amide). researchgate.net For instance, resins with a PAL-linker are used to obtain peptide amides. nmpharmtech.com
Coupling Reagents: The carboxyl moiety of each incoming amino acid must be activated to facilitate peptide bond formation. A variety of coupling reagents are available for this purpose.
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support, and all protecting groups are removed, typically using a strong acid cocktail. sigmaaldrich.com
The table below outlines common protecting groups used in SPPS relevant to synthesizing this compound moieties.
| Amino Acid Residue | Functional Group | Common Protecting Groups |
| Alanine | Nα-amino | Fmoc (Fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) |
| Tyrosine | Nα-amino | Fmoc, Boc |
| Tyrosine | Side Chain (Phenolic -OH) | tBu (tert-Butyl), Bzl (Benzyl) |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of peptides like this compound is a critical step toward developing more sustainable and environmentally benign pharmaceutical manufacturing processes. Traditional peptide synthesis often involves the use of hazardous reagents, large volumes of organic solvents, and multi-step processes that generate significant waste. In contrast, green chemistry focuses on methodologies that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. This section explores the implementation of these principles in the synthesis of this compound, with a focus on biocatalysis and the use of eco-friendly reaction media.
A significant advancement in the green synthesis of this compound has been the use of enzymatic and chemoenzymatic methods. These approaches offer high selectivity and efficiency under mild reaction conditions, thereby minimizing energy consumption and the formation of byproducts.
One notable biocatalytic method involves the use of α-ester acyltransferase to produce L-Alanyl-L-tyrosine. In a 2023 study, researchers successfully synthesized this dipeptide using L-alanine methyl ester as the acyl donor and L-tyrosine as the nucleophile. researchgate.netnih.gov The process was optimized for various parameters to maximize the yield. researchgate.netnih.gov A key green aspect of this research was the use of a deep eutectic solvent (DES), specifically a mixture of choline chloride and urea, which is considered a more environmentally friendly alternative to traditional organic solvents. researchgate.netnih.gov The optimization of the reaction conditions led to a significant increase in the dipeptide yield from 15% to 50%. researchgate.netnih.gov
| Parameter | Optimized Condition |
| Buffer | Boric acid-borax (0.2 mol/L) |
| Temperature | 30°C |
| pH | 9.5 |
| Acyl donor to nucleophile ratio | 2:1 |
| Reaction Medium | DES (ChCl/urea) with 15% (v/v) water |
| Yield | 50% |
Table 1: Optimized conditions for the enzymatic synthesis of L-Alanyl-L-tyrosine using α-ester acyltransferase. researchgate.netnih.gov
Another innovative and green approach to this compound synthesis is the use of a multi-enzyme coupling system. This method utilizes an L-amino acid ligase from Bacillus subtilis coupled with a polyphosphate kinase from Sulfurovum lithotrophicum for ATP regeneration. bohrium.comnih.gov This system is particularly advantageous as it allows for the efficient synthesis of the dipeptide while recycling the ATP, a crucial energy source for the reaction. The use of hexametaphosphate as a phosphate (B84403) donor further enhances the sustainability of the process. nih.gov Under optimized conditions, this enzymatic cascade produced 40.1 mM of Ala-Tyr within 3 hours, achieving a high molar yield of 89.1%. bohrium.comnih.gov
| Parameter | Optimized Condition |
| pH | 9.0 |
| Temperature | 40°C |
| Enzyme Ratio (Bs:PPKSL) | 1:0.75 U/mL |
| Mg2+ Concentration | 40 mM |
| ADP Concentration | 6 mM |
| Yield | 89.1% |
| Productivity | 13.4 mM/h |
Table 2: Optimized conditions for the multi-enzyme synthesis of Ala-Tyr with ATP regeneration. bohrium.comnih.gov
The principles of green chemistry also guide the selection of solvents and reagents to minimize environmental impact. The use of aqueous media, as seen in some enzymatic syntheses, is a prime example of a greener solvent choice. researchgate.net Furthermore, the development of synthetic routes that avoid protecting groups, a common feature in traditional peptide synthesis, aligns with the principle of reducing derivatives to minimize waste. yale.edu A patent for the preparation of L-Alanyl-L-tyrosine describes a method that circumvents the need for protecting groups by directly condensing L-tyrosine with D-2-chloropropionyl chloride, followed by ammonification. google.com This approach simplifies the process, reduces the number of steps, and consequently, the amount of waste generated. google.com
The move towards continuous biocatalytic processes is another important trend in the green synthesis of this compound and its derivatives. Continuous flow systems can lead to more efficient and sustainable production by enabling better control over reaction parameters, reducing reaction times, and facilitating catalyst recycling. researchgate.net A chemoenzymatic strategy for the synthesis of hordenine, a derivative of tyrosine, in a fully automated continuous flow system highlights the potential of this technology. rsc.org
Spectroscopic and Advanced Structural Characterization of Alanyl Tyrosine
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of molecules by measuring their mass-to-charge ratio (m/z) with exceptional precision. The exact mass obtained from HRMS allows for the calculation of a unique molecular formula. For Alanyl-tyrosine (C12H16N2O4), the theoretical monoisotopic mass is 252.1110 Da. nih.gov Various ionization techniques are employed to generate gas-phase ions of the analyte for mass analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like peptides. libretexts.org In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions, typically protonated molecules [M+H]+. libretexts.org
For this compound, ESI-MS in positive ion mode would primarily generate the protonated molecular ion at an m/z of approximately 253.1183. nih.gov This technique is often coupled with liquid chromatography (LC) to separate this compound from other components in a complex mixture before it enters the mass spectrometer, allowing for both quantification and identification. nih.gov The high sensitivity of ESI-MS enables the detection of minute quantities of the dipeptide.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for the analysis of biomolecules, including peptides. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound, which strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase. researchgate.net This process typically results in the formation of singly charged ions, such as [M+H]+.
MALDI-Time-of-Flight (TOF) mass spectrometry is a common configuration that offers high sensitivity and a broad mass range. nih.gov For this compound, MALDI-TOF MS would be expected to produce a strong signal for the [M+H]+ ion. The choice of matrix is critical for successful analysis; common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). researchgate.netmdpi.com MALDI-MS is particularly useful for high-throughput screening and can also be used for imaging the spatial distribution of peptides in tissue samples.
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. uab.edu In a typical peptide MS/MS experiment, the [M+H]+ ion of this compound (m/z 253.1183) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. researchgate.net
The fragmentation of peptides predominantly occurs along the peptide backbone, leading to the formation of specific ion types, most commonly b- and y-ions. matrixscience.com Cleavage of the peptide bond in this compound would result in a b-ion corresponding to the N-terminal alanine (B10760859) residue and a y-ion corresponding to the C-terminal tyrosine residue. The fragmentation pattern provides sequence information and confirms the identity of the dipeptide.
Experimental MS/MS data for the [M+H]+ precursor of this compound reveals several key fragment ions. nih.gov The most prominent fragments arise from the neutral loss of characteristic groups and cleavage of the peptide backbone. For instance, the ion at m/z 136.0769 corresponds to the tyrosine immonium ion or a related fragment, a common and diagnostic fragment for tyrosine-containing peptides. researchgate.net
Table 1: Experimental MS/MS Fragmentation Data for [M+H]+ of this compound (Precursor m/z 253.1183)
| Observed m/z | Proposed Fragment |
|---|---|
| 182.0837 | [M+H - C3H5NO]+ (Loss of Alanine residue) |
| 165.0559 | [y1+H2O]+ or other rearrangement |
| 136.0769 | Tyrosine immonium ion |
| 119.0509 | Fragment from Tyrosine side chain |
| 123.0454 | Further fragment of Tyrosine |
Data sourced from PubChem CID 92946. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and connectivity of molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR spectroscopy provides detailed information about the number and type of hydrogen atoms in a molecule, as well as their connectivity. The chemical shift (δ) of each proton is influenced by its local electronic environment. For this compound, the ¹H NMR spectrum displays distinct signals for the protons of the alanine and tyrosine residues. chemicalbook.com
Key signals include those for the aromatic protons of the tyrosine ring, the α-protons of both amino acid residues, the β-protons of the tyrosine side chain, and the methyl protons of the alanine side chain. chemicalbook.comnih.gov The coupling patterns (splitting) between adjacent protons provide further structural confirmation. For example, the α-proton of alanine appears as a quartet due to coupling with the three methyl protons.
Table 2: Representative ¹H NMR Chemical Shifts for L-Alanyl-L-tyrosine
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Tyrosine aromatic (2H) | ~7.18 | Doublet |
| Tyrosine aromatic (2H) | ~6.89 | Doublet |
| Tyrosine α-H | ~4.5 | Multiplet |
| Alanine α-H | ~3.9 | Quartet |
| Tyrosine β-CH2 | ~3.1 / ~3.0 | Multiplet |
| Alanine β-CH3 | ~1.4 | Doublet |
Note: Chemical shifts are approximate and can vary with solvent and pH. Data is representative based on available spectra. chemicalbook.comnih.gov
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. chemicalbook.com Although ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.
The spectrum of this compound shows signals for the two carbonyl carbons (one from the peptide bond and one from the C-terminal carboxylic acid), the aromatic carbons of the tyrosine ring, the α-carbons of both residues, the β-carbon of the tyrosine side chain, and the methyl carbon of alanine. chemicalbook.com The chemical shifts are characteristic of the functional groups and provide unambiguous confirmation of the molecular structure.
Table 3: Representative ¹³C NMR Chemical Shifts for L-Alanyl-L-tyrosine
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~175-180 |
| Aromatic C-OH | ~156 |
| Aromatic CH | ~131 |
| Aromatic C-CH2 | ~128 |
| Aromatic CH | ~116 |
| Tyrosine α-C | ~56 |
| Alanine α-C | ~51 |
| Tyrosine β-C | ~37 |
| Alanine β-C | ~18 |
Note: Chemical shifts are approximate and can vary with solvent and pH. Data is representative based on available spectra. chemicalbook.com
Advanced 2D NMR Techniques for Structural Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in molecules like this compound. By spreading NMR signals across two frequency dimensions, these techniques resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY) establishes ¹H-¹H correlations between protons that are coupled through chemical bonds (J-coupling), typically over two or three bonds. In this compound, COSY spectra would reveal cross-peaks connecting the amide (NH) proton to the alpha-proton (αH) of the tyrosine residue, and similarly within the alanine residue. Crucially, it would show correlations between the αH and the beta-protons (βH) of each amino acid's side chain.
Total Correlation Spectroscopy (TOCSY) extends the correlations observed in COSY to an entire spin system. A TOCSY experiment on this compound would not only show the direct αH-βH coupling but would also reveal correlations between the amide proton and all other protons within the same amino acid residue, provided they are part of an unbroken chain of couplings. This is particularly useful for identifying all protons belonging to a specific amino acid residue. For instance, all protons of the alanine residue (NH, αH, and β-CH₃) would show cross-peaks to each other, forming a distinct network.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, regardless of whether they are connected through bonds. It detects correlations between protons that are typically within 5 Å of each other. This is critical for determining the peptide's conformation. For this compound, NOESY could reveal intra-residue correlations (e.g., between the αH and βH protons of the same residue) as well as inter-residue correlations that define the peptide backbone's fold, such as a correlation between the alanine αH and the tyrosine amide proton. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance estimations. For medium-sized molecules where the NOE may be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often used, as the ROE is always positive regardless of molecular tumbling rates.
The collective data from these experiments allow for a complete assignment of the proton spectrum and provide crucial constraints for determining the solution-state conformation of this compound.
Table 1: Representative 2D NMR Correlations for L-Alanyl-L-tyrosine This table presents expected correlations and is for illustrative purposes.
| Technique | Proton 1 | Correlated Proton(s) | Type of Information |
|---|---|---|---|
| COSY | Ala-αH | Ala-NH, Ala-βH₃ | Through-bond (3-bond) coupling |
| COSY | Tyr-αH | Tyr-NH, Tyr-βH₂, Tyr aromatic H | Through-bond (3-bond and 4-bond) coupling |
| TOCSY | Ala-NH | Ala-αH, Ala-βH₃ | Full spin system correlation |
| TOCSY | Tyr-NH | Tyr-αH, Tyr-βH₂ | Partial spin system correlation (amide to side chain) |
| NOESY/ROESY | Ala-αH | Tyr-NH | Through-space proximity (inter-residue) |
| NOESY/ROESY | Tyr-αH | Tyr-βH₂, Tyr aromatic H (ortho) | Through-space proximity (intra-residue) |
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for analyzing the secondary structure of peptides and proteins. aminoacids-en.com For a small dipeptide like this compound, the CD spectrum provides information on the local conformation of the peptide backbone and the electronic transitions of the aromatic side chain.
The CD spectrum is typically analyzed in two regions:
Far-UV Region (190-250 nm): This region is dominated by electronic transitions of the peptide bond (n→π* and π→π*). While this compound is too short to form stable secondary structures like α-helices or β-sheets, which have characteristic CD signals (e.g., negative bands at ~222 nm and 208 nm for α-helices), the signals in this region are sensitive to the local backbone dihedral angles (φ and ψ). nih.gov The spectrum can indicate the presence of a disordered or random coil-like conformation, which is typical for short, unstructured peptides in solution. nih.gov
Near-UV Region (250-320 nm): This region is dominated by the electronic transitions of aromatic amino acid side chains. researchgate.net The tyrosine residue in this compound possesses a phenol chromophore that gives rise to characteristic CD signals, often observed around 275-280 nm and sometimes at shorter wavelengths near 229 nm. researchgate.netselleckchem.com The sign and magnitude of these signals are highly sensitive to the local environment of the tyrosine side chain, including its rotameric state and its interactions with other parts of the molecule. Changes in the near-UV CD spectrum can, therefore, be used to monitor conformational changes or binding events involving the tyrosine residue.
X-ray Crystallography of this compound and its Bioconjugates
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic structure can be inferred.
As of this writing, an experimental single-crystal X-ray structure of L-Alanyl-L-tyrosine has not been deposited in major public repositories such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). However, the crystallographic structures of its constituent amino acids are well-characterized. For instance, L-tyrosine has known polymorphs (different crystalline forms), whose structures have been determined through techniques including X-ray and electron diffraction. rsc.orgnih.gov The analysis of these structures reveals detailed information about bond lengths, bond angles, torsion angles, and the intricate network of hydrogen bonds that stabilize the crystal lattice.
When a crystal structure for this compound becomes available, it will provide invaluable information on its solid-state conformation, including the planarity of the peptide bond and the specific hydrogen bonding patterns between adjacent molecules. This data serves as a crucial benchmark for computational models and for understanding how the dipeptide packs in a solid form.
The term "bioconjugates" refers to the covalent attachment of a molecule to a biomolecule, such as a peptide. Tyrosine residues are often used as sites for bioconjugation. X-ray crystallography of an this compound bioconjugate would reveal how the attached molecule influences the peptide's conformation and packing. Similar to the parent dipeptide, specific crystal structures of this compound bioconjugates are not widely available.
Table 2: Illustrative Crystallographic Data for the α Polymorph of L-Tyrosine Data presented as an example of crystallographic analysis for a constituent component of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.07 |
| b (Å) | 9.03 |
| c (Å) | 5.09 |
| β (°) | 90.6 |
| Volume (ų) | 508.4 |
| Z (Molecules per unit cell) | 2 |
Analytical and Preparative Methodologies for Alanyl Tyrosine
Chromatographic Techniques for Separation and Purification
Chromatography, a cornerstone of separation science, provides powerful tools for both the analytical assessment and preparative isolation of Alanyl-tyrosine. Methodologies such as High-Performance Liquid Chromatography (HPLC) are indispensable for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
HPLC is a versatile technique widely employed for determining the purity of this compound and for its isolation from complex mixtures. nih.govmdpi.comnih.gov The selection of the HPLC mode and conditions is crucial and is dictated by the specific analytical or preparative goal.
Reversed-phase HPLC is a primary method for the analysis and purification of peptides like this compound. nih.gov This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724). nih.govfrontiersin.org
For the analysis of underivatized amino acids and dipeptides, gradient elution is often employed to achieve efficient separation. nih.gov For instance, a method for separating a mixture of amino acids and dipeptides utilized a multilinear solvent gradient with acetonitrile. nih.gov Another approach for the simultaneous determination of 10 amino acids, including tyrosine, involved a gradient elution on a C18 column with a phosphate (B84403) buffer and acetonitrile, achieving good separation within 25 minutes. acs.org The isolation of β-Alanyl-tyrosine from the hemolymph of the fleshfly Neobellieria bullata was successfully achieved using RP-HPLC, demonstrating its utility in isolating the dipeptide from complex biological extracts. mdpi.comnih.gov In preparative applications, RP-HPLC can be scaled up to isolate larger quantities of the target compound. ucsc.edu
Table 1: Exemplary RP-HPLC Conditions for Amino Acid and Dipeptide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | CLC-C18 | CAPCELL PAK C18 MG (preparative) |
| Mobile Phase | A: Phosphate buffer (10 mM, pH 7.4) B: Acetonitrile | A: Water with 0.1% TFA B: Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from 0% to 50% B over 15 min, after initial 10 min at 100% A | Binary solvent ramp program |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 225 nm | Not specified |
| Reference | acs.org | frontiersin.orgucsc.edu |
For highly polar compounds like this compound that may have poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. nih.govbath.ac.uk HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of an aqueous or polar solvent. bath.ac.ukphenomenex.com This technique facilitates the retention and separation of polar analytes.
HILIC methods have been developed for the quantitative analysis of underivatized amino acids. bath.ac.uk One such method used an Agilent InfinityLab Poroshell 120 HILILC-Z column with a gradient of water with formic acid and acetonitrile with ammonium (B1175870) formate, allowing for the separation of 19 amino acids. bath.ac.uk Another application utilized a Luna NH2 column to separate a mixture of six amino acids, demonstrating the effectiveness of amino-functionalized stationary phases for retaining polar compounds. phenomenex.com
Impurity Profiling in Complex Matrices
The identification and quantification of impurities are critical for ensuring the quality and safety of pharmaceutical products and research compounds. thermofisher.com Manufacturing processes and storage can lead to the formation of various impurities, including stereoisomers, constitutional isomers, and degradation products. nih.gov
Chromatographic methods, particularly HPLC coupled with mass spectrometry (MS), are powerful tools for impurity profiling. nih.gov A study on a parenteral infusion solution containing alanylglutamine and glycyltyrosine employed three different LC-MS/MS methods, including HILIC and RP-HPLC, to establish quantitative impurity profiles. nih.gov This comprehensive approach allowed for the separation and quantification of numerous peptide-related impurities, such as cyclic dipeptides and epimers. nih.gov The manufacturing process of amino acids itself can introduce a specific impurity profile depending on whether it's through chemical synthesis, enzymatic synthesis, extraction, or fermentation. researchgate.net
Electrophoretic Techniques for High-Resolution Analysis and Chiral Separation
Electrophoretic techniques offer high-resolution separation based on the differential migration of charged species in an electric field. These methods are particularly well-suited for the analysis of peptides and for resolving chiral compounds.
Capillary Zone Electrophoresis (CZE) for Analytical Characterization
Capillary Zone Electrophoresis (CZE) is a high-efficiency analytical technique used for the characterization and purity assessment of peptides like this compound. nih.govnih.gov In CZE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE).
A CZE method was developed for the analysis of β-Alanyl-tyrosine isolated from insect hemolymph. nih.govnih.gov The analysis was performed in an acidic BGE (500 mM acetic acid, pH 2.50), where the dipeptide behaves as a cation. nih.gov This method confirmed the purity of the RP-HPLC isolated fraction to be 94.8%. nih.gov
Furthermore, CZE is a powerful technique for chiral separations, which is essential for determining the enantiomeric purity of this compound. A chiral CZE method was developed to determine the configuration of the tyrosine residue in β-Alanyl-tyrosine. nih.gov Baseline separation of the D- and L-enantiomers was achieved using a BGE containing 2-hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov This analysis confirmed that the naturally isolated β-Alanyl-tyrosine was the pure L-enantiomer. nih.gov The separation of tyrosine enantiomers has also been demonstrated using chiral ligand exchange CZE with a chiral ionic liquid. chromatographyonline.comchromatographyonline.com
Table 2: CZE Conditions for this compound Analysis
| Parameter | Analytical Characterization | Chiral Separation |
| Technique | Capillary Zone Electrophoresis (CZE) | Chiral Capillary Electrophoresis |
| Background Electrolyte (BGE) | 500 mM Acetic Acid, pH 2.50 | 32/50 mM tris(hydroxymethyl)aminomethane/H3PO4, pH 2.5 |
| Chiral Selector | Not applicable | 20 mg/mL 2-hydroxypropyl-β-cyclodextrin |
| Analyte Form | Cationic | Diastereomeric complexes |
| Purpose | Purity assessment of isolated β-Ala-Tyr | Determination of enantiomeric purity |
| Reference | nih.gov | nih.gov |
Free-Flow Zone Electrophoresis (FFZE) for Preparative Purification
Free-Flow Zone Electrophoresis (FFZE) stands out as a powerful technique for the preparative purification of charged molecules like this compound. acs.orgnih.gov This method operates on a continuous basis, allowing for the processing of larger sample volumes compared to traditional electrophoretic methods. acs.orgresearchgate.net In FFZE, a sample is continuously injected into a carrier electrolyte that flows laminarly between two parallel plates. An electric field is applied perpendicular to the direction of the flow, causing charged analytes to deflect from the main flow path according to their electrophoretic mobility. acs.org This results in the spatial separation of components, which can then be collected continuously at the outlet. acs.orgresearchgate.net
A notable application of FFZE is the purification of β-Alanyl-tyrosine from biological extracts, such as the hemolymph of the fleshfly Neobellieria bullata, after an initial separation by reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov In one study, FFZE was successfully used to remove charged admixtures from a β-Ala-Tyr sample, achieving a high degree of purity. mdpi.com The preparative capacity of the FFZE separation for pure β-Ala-Tyr was calculated to be 45.5 mg per hour. mdpi.comnih.gov This was achieved with a sample concentration of 30 mg/mL and a sample flow rate of 1.6 mL/h. mdpi.com The successful transition from analytical scale capillary zone electrophoresis (CZE) to preparative FFZE highlights the scalability of electrophoretic methods. mdpi.comnih.gov
Table 1: FFZE Parameters for β-Alanyl-tyrosine Purification
| Parameter | Value | Reference |
| Initial Sample Purity | 94.8% | mdpi.com |
| Sample Concentration | 30 mg/mL | mdpi.com |
| Sample Flow-rate | 1.6 mL/h | mdpi.com |
| Calculated Preparative Capacity | 45.5 mg/h | mdpi.comnih.gov |
Chiral Capillary Electrophoresis for Enantiopurity Determination and Isomer Elucidation
Capillary Electrophoresis (CE) is a high-efficiency separation technique with several advantages, including low consumption of samples and chiral selectors, making it ideal for the chiral analysis of dipeptides like this compound. chromatographyonline.comresearchgate.net Chiral separations in CE are often achieved by adding a chiral selector to the background electrolyte (BGE). chromatographyonline.com For dipeptides, cyclodextrins and their derivatives have proven to be effective chiral selectors. researchgate.netresearchgate.netnih.gov
The enantiomeric separation of dipeptides is based on the differential interactions between the enantiomers and the chiral selector, leading to differences in their migration times. chromatographyonline.com Studies have shown that β-cyclodextrins are particularly versatile for separating dipeptide enantiomers. researchgate.net The pH of the background electrolyte is a critical parameter, with acidic conditions (e.g., pH 2.5) often yielding successful separations of dipeptide enantiomers. researchgate.netnih.gov
In the context of β-Alanyl-tyrosine, chiral CE methods have been developed to determine the configuration (L- or D-) of the tyrosine residue. nih.gov By analyzing mixed samples of isolated β-Ala-Tyr with synthetic standards of β-Ala-L-Tyr and β-Ala-D-Tyr, it was confirmed that the naturally isolated form is the pure L-enantiomer. nih.gov These methods are also used to assess the enantiopurity of synthetic isomers and their derivatives. nih.govresearchgate.net The complexation between the dipeptide enantiomers and chiral selectors like 2-hydroxypropyl-β-cyclodextrin is typically weak, with binding constants (K_b) in the range of 11.2 to 79.1 L/mol. nih.gov
Table 2: Research Findings on Chiral CE of this compound and Related Dipeptides
| Dipeptide/Derivative | Chiral Selector | Key Finding | Reference |
| β-Alanyl-tyrosine (isolated) | 2-hydroxypropyl-β-cyclodextrin | Isolated form confirmed as pure L-enantiomer. | nih.gov |
| β-Ala-D,L-Tyr and derivatives | 2-hydroxypropyl-β-cyclodextrin | Weak complexation observed with K_b values from 11.2 to 79.1 L/mol. | nih.gov |
| Ala-Phe, Ala-Tyr, Phe-Phe | Chiral ionic liquid | pH-dependent reversal of enantiomer migration order observed between pH 2.5 and 3.5. | researchgate.net |
| Aromatic and lipophilic aliphatic alanyl and leucyl dipeptides | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Effective separation achieved, suggesting the C-terminal amino acid is key for chiral discrimination under the applied conditions. | nih.gov |
Other Advanced Analytical Techniques
UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. patsnap.com For peptides and proteins, absorbance is primarily due to the presence of aromatic amino acids, namely tryptophan, tyrosine, and phenylalanine. patsnap.combiosyn.com this compound contains a tyrosine residue, which has a characteristic absorbance maximum around 275-280 nm. acs.orgiosrjournals.orgnih.gov
The Beer-Lambert law provides the basis for quantification, stating a linear relationship between absorbance and concentration for a given path length. biosyn.com The molar extinction coefficient (ε) is a constant that is specific to the substance at a particular wavelength. For tyrosine at 280 nm, the molar extinction coefficient is approximately 1490 M⁻¹cm⁻¹. biosyn.com This allows for the rapid and non-destructive determination of this compound concentration in a solution. patsnap.com In practice, the UV-Vis spectrum of a purified sample is recorded, and the absorbance at the maximum wavelength (λ_max) is used to calculate the concentration. This technique was utilized in the characterization of isolated fractions of β-Alanyl-tyrosine. mdpi.com
Table 3: UV Absorbance Properties of Tyrosine
| Parameter | Value | Reference |
| Primary Absorbance Maximum (λ_max) | ~275 nm | iosrjournals.orgnih.gov |
| Secondary Absorbance Maximum (λ_max) | ~224 nm | iosrjournals.orgnih.gov |
| Molar Extinction Coefficient (ε) at 280 nm | 1490 M⁻¹cm⁻¹ | biosyn.com |
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound (C₁₂H₁₆N₂O₄), this technique serves as a crucial final check of purity and compositional integrity. nih.govchemspider.com
The theoretical elemental composition of this compound is calculated based on its atomic weights. By precisely measuring the mass of carbon, hydrogen, nitrogen, and oxygen in a sample, one can verify that the empirical formula matches the expected molecular formula, confirming the identity and purity of the synthesized or purified dipeptide.
Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₆N₂O₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 57.13 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.39 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.11 |
| Oxygen | O | 15.999 | 4 | 63.996 | 25.37 |
| Total | 252.270 | 100.00 |
Biochemical Pathways and Enzymatic Interactions Involving Alanyl Tyrosine
Alanyl-tyrosine in Metabolic Contexts
This compound is a dipeptide composed of the amino acids alanine (B10760859) and tyrosine. medkoo.com As an incomplete breakdown product of protein digestion or catabolism, its metabolic fate is primarily centered on its hydrolysis into its constituent amino acids. medkoo.com Studies in various cellular systems, including Chinese hamster ovary (CHO) cells, have demonstrated that dipeptides like L-alanyl-L-tyrosine are taken up by the cells and subsequently cleaved intracellularly. nih.govresearchgate.net This intracellular breakdown releases alanine and tyrosine, which can then enter their respective metabolic pathways. nih.govresearchgate.net
The rapid utilization of L-alanyl-L-tyrosine has been observed, with no significant accumulation of the dipeptide in plasma, indicating efficient hydrolysis. nih.gov This process makes this compound an effective vehicle for delivering tyrosine, particularly in contexts where the free amino acid's solubility is a limiting factor. nih.govnih.govgoogle.com The enzymatic cleavage of the peptide bond is a crucial step, allowing the liberated amino acids to become available for various cellular processes. researchgate.net
Once L-alanyl-L-tyrosine is hydrolyzed, the released tyrosine and alanine are integrated into the general amino acid metabolic pool. Tyrosine, a non-essential amino acid synthesized from phenylalanine, is a precursor for several critical molecules, including neurotransmitters and hormones. consensus.appwikipedia.org
The catabolism of tyrosine begins with its transamination to 4-hydroxyphenylpyruvate. frontiersin.org This is followed by a series of enzymatic reactions that ultimately convert it into fumarate (B1241708) and acetoacetate. frontiersin.orglsuhsc.edu This dual breakdown means tyrosine is both glucogenic (can be converted to glucose) and ketogenic (can be converted to ketone bodies). libretexts.org A defect in this pathway, such as a deficiency in the enzyme homogentisate (B1232598) oxidase, leads to the metabolic disorder alkaptonuria. lsuhsc.edu
Alanine, upon its release from the dipeptide, can be converted to pyruvate (B1213749) through transamination. lsuhsc.edulibretexts.org Pyruvate is a central metabolic intermediate that can enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis.
The degradation pathway of tyrosine is interconnected with the catabolism of phenylalanine, as phenylalanine is hydroxylated to form tyrosine. lsuhsc.edulibretexts.org Therefore, the introduction of tyrosine via this compound can influence the metabolic flux through these interconnected pathways.
L-alanyl-L-tyrosine serves as a valuable source of tyrosine for cellular systems, a role highlighted by its use in parenteral nutrition and cell culture media. nih.govgoogle.comgoogle.com The low solubility of free tyrosine can be a challenge in these applications, and the dipeptide form offers enhanced solubility and stability. nih.govgoogle.com
Studies using radiolabeled L-alanyl-L-tyrosine have confirmed its rapid utilization and the incorporation of the released tyrosine into tissue proteins. nih.gov In rat models receiving total parenteral nutrition, infusion of L-alanyl-L-tyrosine led to the efficient labeling of tissue tyrosine pools and its subsequent use in protein synthesis. nih.gov This demonstrates that the tyrosine released from the dipeptide is fully bioavailable and functions identically to free tyrosine in anabolic processes.
In CHO cell cultures, the supplementation with L-alanyl-L-tyrosine ensures a consistent supply of tyrosine, which is essential for robust cell growth and protein production. nih.govresearchgate.netgoogle.com The dipeptide is taken up by the cells and cleaved intracellularly, making tyrosine available for its metabolic and biosynthetic roles. nih.govresearchgate.net
Enzymatic Activities Related to this compound and its Constituent Amino Acids
Alanyl-tRNA synthetase (AlaRS) is the enzyme responsible for attaching alanine to its cognate transfer RNA (tRNA^Ala), a critical step in ensuring the fidelity of protein synthesis. pnas.orgtandfonline.com Unlike most aminoacyl-tRNA synthetases that recognize the anticodon of the tRNA, AlaRS identifies tRNA^Ala primarily through a unique feature in the acceptor stem: the G3:U70 wobble base pair. pnas.orgtandfonline.compnas.org This remarkable specificity ensures that only alanine is incorporated at the correct codons during translation. pnas.org
The fidelity of AlaRS is not absolute, and it can mistakenly activate other amino acids that are structurally similar to alanine, such as glycine (B1666218) and serine. acs.orgnih.gov To prevent the misincorporation of these amino acids into proteins, AlaRS possesses a proofreading or editing mechanism. pnas.orgnih.govresearchgate.net This editing function is located in a distinct domain of the enzyme and is responsible for hydrolyzing misacylated tRNAs (e.g., Ser-tRNA^Ala). pnas.orgacs.org A defect in this editing activity can have severe physiological consequences. pnas.org The enzyme's ability to discriminate against non-cognate amino acids is crucial for maintaining the integrity of the proteome. asm.org
The specificity of the AlaRS editing domain is not perfect; it deacylates Ser-tRNA^Ala at a rate that is only moderately faster than its action on the correctly charged Ala-tRNA^Ala. acs.orgnih.gov This relatively modest specificity may explain the existence of other, free-standing editing enzymes that further contribute to clearing misacylated tRNA^Ala. acs.orgasm.org
The primary determinant for the recognition of tRNA^Ala by AlaRS across all three domains of life is the G3:U70 wobble base pair located in the acceptor stem. tandfonline.compnas.orgdiva-portal.org This single base pair is so critical that its transplantation into a non-alanine tRNA can convert that tRNA into an alanine acceptor. diva-portal.org
Structural studies have revealed the molecular basis for this specific recognition. The AlaRS enzyme makes contact with both the major and minor grooves of the tRNA acceptor stem. pnas.orgdiva-portal.org Key interactions involve hydrogen bonds between specific amino acid residues of AlaRS and the G3 and U70 bases. pnas.orgdiva-portal.org For instance, in the archaeon Archaeoglobus fulgidus, Asn359 of AlaRS contacts the O4 of U70 on the major-groove side, while Asp450 interacts with the 2-amino group of G3 on the minor-groove side. pnas.org
The recognition mechanism is not simply about forming direct hydrogen bonds but also involves the specific accommodation of the unique geometry of the G:U wobble pair, which is distinct from a standard Watson-Crick base pair. pnas.org Interestingly, while the G3:U70 determinant is universally conserved, the precise mechanisms used by AlaRS to recognize it can differ between species, suggesting an evolutionary convergence on this "second genetic code" for alanine. pnas.org The unpaired exocyclic 2-amino group of G3 in the minor groove is a particularly critical feature for aminoacylation. oup.com The structural flexibility or "deformability" that the G:U pair imparts to the acceptor stem is also thought to play a role in allowing the tRNA to fit correctly into the active site of the enzyme. pnas.org
Interactive Data Table: Key Enzymatic Interactions
| Enzyme/System | Interacting Molecule(s) | Key Function/Interaction |
| Cellular Peptidases | L-Alanyl-L-tyrosine | Hydrolysis to release L-alanine and L-tyrosine. nih.govresearchgate.net |
| Tyrosine Aminotransferase | L-Tyrosine | Initiates catabolism by converting tyrosine to 4-hydroxyphenylpyruvate. frontiersin.org |
| Alanyl-tRNA Synthetase (AlaRS) | tRNA^Ala (G3:U70) | Recognizes the G3:U70 wobble base pair for specific aminoacylation with alanine. tandfonline.compnas.orgdiva-portal.org |
| AlaRS Editing Domain | Ser-tRNA^Ala, Gly-tRNA^Ala | Proofreads and hydrolyzes misacylated tRNAs to ensure translational fidelity. pnas.orgacs.orgnih.gov |
Alanyl-tRNA Synthetase (AlaRS) Specificity and Fidelity in Protein Biosynthesis
Editing and Proofreading Mechanisms
Aminoacyl-tRNA synthetases (aaRSs) are crucial for the accurate translation of the genetic code, ensuring that the correct amino acid is attached to its corresponding tRNA. oup.com However, due to the structural similarities between amino acids, errors can occur. chapman.edu Alanyl-tRNA synthetase (AlaRS), the enzyme responsible for charging tRNA^Ala with alanine, can mistakenly activate and attach other similar amino acids like serine, glycine, and even the D-enantiomer of alanine. mdpi.comoup.com To prevent these errors from leading to missense mutations in proteins, AlaRS possesses sophisticated editing and proofreading mechanisms. mdpi.comasm.org
These quality control processes occur at two main stages:
Pre-transfer editing: This mechanism acts after the incorrect amino acid has been activated to form an aminoacyl-adenylate but before it is transferred to the tRNA. The AlaRS enzyme can hydrolyze this intermediate, releasing the incorrect amino acid. asm.org
Post-transfer editing: If an incorrect amino acid is transferred to tRNA^Ala, a distinct editing domain within AlaRS, which is separate from the aminoacylation active site, hydrolyzes the bond between the amino acid and the tRNA. mdpi.comchapman.edu This editing site contains a critical cysteine residue (C666 in E. coli) that is essential for this hydrolytic activity. chapman.edu
Furthermore, cells have additional layers of quality control. Freestanding editing enzymes, such as AlaXPs, exist to clear mischarged tRNA^Ala that may have been released by AlaRS. asm.org While AlaRS has robust mechanisms to prevent misincorporation of serine and glycine, it is phenylalanyl-tRNA synthetase (PheRS) that deals with the potential misincorporation of tyrosine. PheRS can misactivate tyrosine but corrects this error by hydrolyzing both the tyrosyl-adenylate intermediate and any formed Tyr-tRNA^Phe. chapman.eduembopress.org This editing function resides in the B3/B4 domain of the PheRS β subunit, located a significant distance from the active site. embopress.org The fidelity of these editing mechanisms is critical, as defects can lead to widespread protein misfolding and cellular stress. oup.com
Tyrosine Metabolism Enzymes (e.g., Tyrosine Phenol-Lyase, Tyrosine Hydroxylase)
The constituent amino acid of this compound, L-tyrosine, is a substrate for several key enzymes involved in metabolic pathways.
Tyrosine Phenol-Lyase (TPL): This enzyme catalyzes the reversible cleavage of the Cβ-Cγ bond of L-tyrosine. This reaction is a key step in the enzymatic pathway involving this amino acid. capes.gov.br
Tyrosine Hydroxylase (TH): This enzyme is responsible for the hydroxylation of tyrosine to produce 3,4-dihydroxyphenylalanine (DOPA). nih.gov This is the initial and rate-limiting step in the biosynthesis of catecholamines and melanin (B1238610). In insects, for instance, TH is essential for both the pigmentation and the sclerotization (hardening) of the cuticle. nih.gov The process involves the conversion of tyrosine to DOPA, which is then further metabolized to N-acetyldopamine (NADA) and N-β-alanyldopamine (NBAD). These molecules are then oxidized and cross-link with cuticle proteins. nih.gov
Proteolytic Enzymes Involved in Dipeptide Cleavage
Dipeptides such as L-Alanyl-L-tyrosine are generally broken down into their constituent amino acids by proteolytic enzymes known as peptidases. After uptake into cells, these dipeptides are cleaved intracellularly. researchgate.netnih.gov This cleavage allows the released amino acids, in this case, L-alanine and L-tyrosine, to enter anabolic and catabolic pathways. nih.govresearchgate.net
The enzymes responsible for this cleavage are broadly classified as:
Exopeptidases: These enzymes cleave peptide bonds at the ends of a peptide chain. assaygenie.combyjus.com This category includes aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which cleave the C-terminal amino acid. Dipeptidases are a specific type of exopeptidase that hydrolyzes dipeptides into single amino acids. byjus.comwikipedia.org
Endopeptidases: These enzymes, including trypsin and chymotrypsin, cleave peptide bonds within a protein or polypeptide chain. byjus.comditki.com
The breakdown of dipeptides is a crucial step in protein digestion and metabolism, ensuring that amino acids are available for various cellular functions. wikipedia.org
Biological Activities and Molecular Mechanisms in Model Systems
The biological effects of this compound and its related compounds have been investigated in various model systems, revealing activities that modulate key cellular processes.
Investigation of Melanogenesis Modulation in in vitro Murine Models
Melanogenesis, the process of melanin synthesis, is primarily regulated by the enzyme tyrosinase. nih.gov In murine B16 melanoma cell lines, a common in vitro model for studying pigmentation, L-Alanyl-L-tyrosine has been shown to promote the production of melanin. researchgate.net This effect is observed without any toxic impact on the cells within a concentration range of 100–800 μmol·L⁻¹. researchgate.net The dipeptide is thought to act by being rapidly broken down within the cells, thereby increasing the intracellular concentration of its constituent amino acid, L-tyrosine. researchgate.netresearchgate.net Since L-tyrosine is the initial substrate for tyrosinase in the melanin synthesis pathway, its increased availability can lead to enhanced melanin production. researchgate.netmdpi.com
Conversely, various other dipeptides have been studied for their inhibitory effects on melanogenesis. For instance, dipeptides such as proline-serine (PS) and valine-serine (VS) have been found to inhibit melanin synthesis in Mel-Ab cells by down-regulating the expression of both tyrosinase and the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte gene expression. nih.gov This inhibition is mediated through the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.gov Similarly, dipeptides containing cysteine have demonstrated potent tyrosinase inhibitory effects. researchgate.net
Table 1: Effects of Various Dipeptides on Melanogenesis in Murine Cell Models
| Dipeptide | Cell Line | Effect on Melanogenesis | Mechanism of Action |
|---|---|---|---|
| L-Alanyl-L-tyrosine | B16-F10 mouse melanoma cells | Promotes melanin production researchgate.net | Increases intracellular L-tyrosine availability researchgate.netresearchgate.net |
| Proline-serine (PS) | Mel-Ab cells | Inhibits melanin synthesis nih.gov | Down-regulates MITF and tyrosinase via ERK phosphorylation nih.gov |
| Valine-serine (VS) | Mel-Ab cells | Inhibits melanin synthesis nih.gov | Down-regulates MITF and tyrosinase via ERK phosphorylation nih.gov |
| Mimosine-L-Valine | B16F10 melanoma cells | Inhibits melanogenesis nih.gov | Down-regulates cellular tyrosinase nih.gov |
| Mimosine-D-Tryptophan | B16F10 melanoma cells | Inhibits melanogenesis nih.gov | Down-regulates cellular tyrosinase nih.gov |
Studies of Antimicrobial Activity of Beta-Alanyl-tyrosine in Insect Models
Beta-Alanyl-tyrosine (β-Ala-Tyr) is an endogenous dipeptide found in insects that exhibits antimicrobial properties. mdpi.com It is considered one of the low molecular weight antimicrobial compounds constitutively present in insects, in contrast to the larger, inducible antimicrobial peptides. ajol.infoingentaconnect.com
This dipeptide has demonstrated activity against both Gram-negative and Gram-positive bacteria. mdpi.com In the fleshfly Neobellieria bullata, β-Ala-Tyr is synthesized in the fat body and accumulates in the hemolymph. mdpi.com Studies on its antimicrobial effects have shown that it can be both bacteriostatic and bactericidal, depending on the bacterial species and the growth phase. For example, against Streptococcus faecalis, β-Ala-Tyr reduces the cell density reached in the stationary phase. ingentaconnect.com Against Bacillus thuringiensis, it has a bactericidal effect on both stationary and exponential phase cells. ingentaconnect.com
The role of β-alanine in insects is also linked to the sclerotization and pigmentation of the cuticle. uniprot.orgresearchgate.net It condenses with dopamine (B1211576) to form N-β-alanyldopamine (NBAD), a key precursor in the cuticular hardening and tanning process. nih.govuniprot.org
Table 2: Antimicrobial Activity of Beta-Alanyl-tyrosine
| Target Microorganism | Model System | Observed Effect | Reference |
|---|---|---|---|
| Gram-negative bacteria | in vitro | Antibacterial activity | mdpi.com |
| Gram-positive bacteria | in vitro | Antibacterial activity | mdpi.com |
| Streptococcus faecalis | in vitro | Reduces stationary phase cell density | ingentaconnect.com |
| Bacillus thuringiensis | in vitro | Bactericidal effect | ingentaconnect.com |
| Saccharomyces cerevisiae | in vitro | Antifungal activity | ingentaconnect.com |
| Candida albicans | in vitro | 75% growth reduction at 40 mM | ingentaconnect.com |
Antioxidant Properties of this compound Derivatives and Analogues
The tyrosine residue in this compound provides a basis for antioxidant activity due to its phenolic structure, which can donate a hydrogen atom to scavenge free radicals. academie-sciences.fr The antioxidant properties of this compound and its derivatives have been investigated, particularly in the form of N-acyl amino acid-type surfactants.
A study on N-alkanoyl-alanyl-tyrosine surfactants with varying fatty acid chain lengths (C12, C14, C16, C18) demonstrated that the antioxidant activity is dependent on the hydrophobic chain length and the aggregation state (monomer vs. micelle) of the surfactant. semanticscholar.org In the monomeric state, the antioxidant capacity was found to decrease as the length of the hydrophobic chain increased. semanticscholar.org However, in a micellar solution, the antioxidant power of the this compound type surfactant was enhanced, with a more significant enhancement observed with increasing hydrophobic chain length. semanticscholar.org
The antioxidant activity of these compounds is often evaluated using assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid ammonium (B1175870) salt) (ABTS) assay and the oxygen radical absorbance capacity (ORAC) assay. semanticscholar.org The results indicate that the inherent radical-scavenging ability of the tyrosine residue is maintained within the dipeptide surfactant structure. semanticscholar.org Other studies have also highlighted the potential of tyrosine-containing peptides and their derivatives as effective antioxidants. ontosight.aiupjs.sk
Table 3: Antioxidant Activity of this compound Surfactants
| Compound | Assay | Key Finding | Reference |
|---|---|---|---|
| Tyr | ABTS | Highest TEAC value among samples tested. | semanticscholar.org |
| AlaTyr | ABTS | Higher TEAC than AlaTyr-type surfactants. | semanticscholar.org |
| C12AlaTyr | ABTS | Similar antioxidant capacity to the dipeptide AlaTyr. | semanticscholar.org |
| AlaTyr-type surfactants (monomer state) | ABTS & ORAC | Antioxidant activity decreases with increasing hydrophobic chain length. | semanticscholar.org |
| AlaTyr-type surfactants (micellar solution) | ORAC | Antioxidant power is enhanced with increasing hydrophobic chain length. | semanticscholar.org |
Interactions with Biological Macromolecules and Ligands
The biological role and therapeutic potential of dipeptides such as this compound are fundamentally governed by their interactions with larger biological macromolecules and various ligands. These interactions, which range from enzymatic processing to complex formation with nucleic acid components, are crucial for the dipeptide's function within metabolic pathways and as a signaling molecule. Research into these binding events provides insight into the molecular mechanisms driving the peptide's activity.
Detailed investigations have focused on quantifying the thermodynamics of these interactions and characterizing the binding specificity with various molecular partners.
Interaction with Nucleic Acid Bases
The potential for this compound to interact with the fundamental components of nucleic acids has been explored through thermochemical studies. The formation of molecular complexes between α-L-alanyl-L-tyrosine (AlaTyr) and the nucleobases cytosine and uracil (B121893) has been investigated in a buffered saline solution using dissolution calorimetry. mdpi.com This research provides quantitative data on the stability and driving forces of these interactions. The process of complex formation is influenced by factors such as the charge of the peptide ion and the number of hydrogen bond acceptors in its structure. mdpi.com
The thermodynamic parameters for the 1:1 complexation of this compound with cytosine and uracil reveal that these interactions are spontaneous, as indicated by the negative Gibbs free energy change (ΔG°). mdpi.com The binding is driven by both favorable enthalpy (ΔH°) and entropy (ΔS°) changes. mdpi.com
| Ligand | log K | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |
|---|---|---|---|---|
| Cytosine | 1.56 ± 0.12 | -8.9 ± 0.7 | -1.7 ± 0.3 | 24 ± 2 |
| Uracil | 1.17 ± 0.15 | -6.7 ± 0.9 | -1.4 ± 0.2 | 18 ± 2 |
Table 1: Thermodynamic parameters for the complex formation of α-L-alanyl-L-tyrosine with cytosine and uracil in buffered saline at 298.15 K. Data sourced from a calorimetric study. mdpi.com
Enzymatic Interactions
This compound serves as a substrate and a product in various enzymatic reactions, highlighting its dynamic interaction with enzymes. Aminopeptidases, in particular, play a significant role in both the synthesis and degradation of this dipeptide.
An aminopeptidase (B13392206) isolated from Streptomyces septatus TH-2 (SSAP) has been shown to effectively synthesize this compound in a 98% methanol (B129727) medium. asm.orgasm.org This enzyme demonstrates broad specificity for both acyl donors and acceptors, utilizing free amino acids for synthesis. asm.org This capability distinguishes it from other enzymes like thermolysin, a metallopeptidase that also synthesizes peptides but shows a preference for N-protected amino acids as substrates. asm.orgasm.org The ability of SSAP to use unprotected amino acids makes it a point of interest for more economical chemoenzymatic synthesis of biologically active peptides like this compound. asm.org
Interactions with Other Ligands
Beyond enzymes and nucleobases, this compound and its analogs interact with other molecules, including macrocycles. A study using capillary electrophoresis investigated the binding between β-alanyl D,L-tyrosine and 2-hydroxypropyl-β-cyclodextrin. uochb.cz Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, and such studies are critical for understanding how these macrocycles can act as carriers or modify the physicochemical properties of the peptide.
The paralytic activity of β-alanyl-tyrosine, a toxin isolated from the hemolymph of the fleshfly Neobellieria bullata, implies a specific interaction with a biological macromolecule, likely a receptor or ion channel, to exert its effect. rsc.orgresearchgate.net Further research has shown that elongating the peptide chain by repeating the β-alanyl-tyrosine motif leads to a significant increase in its antimicrobial activity against both Gram-negative and Gram-positive bacteria. researchgate.net This suggests that the length of the peptide directly influences the avidity and efficacy of its interaction with the molecular target. researchgate.net
| Compound | Minimal Inhibitory Concentration (MIC) for E. coli |
|---|---|
| β-alanyl-tyrosine (β-AY) | 30 mM |
| (β-AY)₂ | 15 mM |
| (β-AY)₄ | 0.4 mM |
| (β-AY)₆ | 0.25 mM |
Table 2: Effect of peptide chain elongation on the antimicrobial activity of β-alanyl-tyrosine analogs against E. coli. The data demonstrates that increased chain length enhances interaction with the biological target, leading to lower MIC values. researchgate.net
Furthermore, the fundamental process of protein synthesis involves the interaction of aminoacyl-tRNA molecules with mRNA codons at the ribosome. In this context, a tripeptide model of N-formyl methionyl-alanyl-tyrosine illustrates how the alanyl-tRNA and tyrosyl-tRNA sequentially bind to the ribosome-mRNA complex to form the peptide bonds, showcasing the dipeptide's interaction as a nascent chain within the core biological machinery. meatscience.org
Theoretical and Computational Investigations of Alanyl Tyrosine
Quantum Mechanical (QM) and Molecular Mechanics (MM) Modeling
Quantum mechanical and molecular mechanics modeling are powerful computational tools used to investigate the structure, energetics, and properties of molecules like alanyl-tyrosine.
Density Functional Theory (DFT) for Reaction Mechanisms and Bond Dissociation Energies
Density Functional Theory (DFT) has proven to be a valuable method for elucidating the intricate details of chemical reactions involving this compound. One area of significant investigation has been the study of peptide radical cations. Theoretical examinations of the this compound dipeptide radical cation using DFT have shed light on unusual N-terminal Cα-C bond cleavages observed during low-energy collision-induced dissociation (CID). nih.gov These calculations suggest that the direct cleavage of this bond can lead to an ion-molecule complex. nih.gov Subsequent proton transfer within this complex results in the formation of observable radical fragments. nih.gov
The energy barriers for these novel Cα-C bond cleavages have been calculated to be approximately 16 kcal mol⁻¹, a value similar to that of competing N-Cα bond cleavage pathways. nih.govacs.org This theoretical finding helps to explain the experimental observation of multiple fragmentation products. nih.gov
DFT has also been instrumental in determining bond dissociation energies (BDEs) for amino acids and peptides. chemrxiv.orglatrobe.edu.au While specific BDE values for every bond in this compound are not always explicitly reported in isolation, general principles derived from DFT studies on related systems are applicable. For instance, the protein backbone has a significant influence on Cα-H BDEs, increasing them by about 30 kJ/mol compared to the free amino acid. chemrxiv.org High-level composite methods, which often incorporate DFT calculations, provide a valuable dataset of BDEs with high accuracy. chemrxiv.org The performance of various DFT functionals has been benchmarked, with methods like M06-2X, M05-2X, and M08-HX showing high accuracy for calculating BDEs in aromatic systems, which is relevant to the tyrosine residue. latrobe.edu.au
Table 1: Calculated Energy Barriers for Bond Cleavage in this compound Radical Cation
| Cleavage Type | Calculated Energy Barrier (kcal mol⁻¹) |
| N-terminal Cα-C bond cleavage | ~16 nih.govacs.org |
| N-Cα bond cleavage | ~16 nih.govacs.org |
This table presents theoretical energy barriers for competing fragmentation pathways of the this compound radical cation, as determined by DFT calculations.
Ab initio Calculations for Conformational Analysis
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for understanding the conformational preferences of peptides. These methods have been used to explore the potential energy surfaces of dipeptides, identifying stable conformations. researchgate.netresearchgate.net For instance, studies on similar dipeptides have used ab initio methods to determine energetically preferred conformations by calculating energies as a function of side-chain torsion angles. researchgate.net
The conformational landscape of peptides is often visualized using Ramachandran maps, and ab initio calculations provide the energetic data to construct these maps. researchgate.net For phenylalanine, a closely related aromatic amino acid, ab initio calculations at the MP2/6-311+G** level of theory have been used to compute the structures of its nine lowest energy conformers. acs.org Similar approaches are applicable to this compound to understand how the interplay of intramolecular hydrogen bonds and other non-covalent interactions dictates its three-dimensional structure.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a powerful means to explore the dynamic nature of peptides and their conformational landscapes over time. researchgate.net These simulations can reveal how peptides like this compound transition between different structural states. researchgate.net
MD simulations have been used to study the conformational equilibria of dipeptides, including the influence of solvent. acs.org For example, simulations of the alanine (B10760859) dipeptide have shown a significant solvent effect on its conformational preferences. acs.org By running simulations for microseconds, researchers can generate a comprehensive picture of the accessible conformations and their relative populations. acs.org
In the context of larger systems containing this compound residues, MD simulations have been employed to investigate conformational changes that regulate protein function. For instance, extensive MD simulations have been used to study the open and closed conformations of enzymes and how these changes affect catalytic activity. mdpi.com These simulations can track key distances and dihedral angles to characterize the conformational states. mdpi.com The results of such simulations can be used to generate potential of mean force (PMF) maps, which depict the energy landscape of conformational changes. mdpi.com
In silico Enzyme-Substrate Docking and Molecular Recognition Studies
In silico enzyme-substrate docking and molecular recognition studies are computational techniques used to predict and analyze how molecules like this compound bind to proteins and other receptors. These methods are critical for understanding biological processes at a molecular level.
The tyrosine residue, with its aromatic and hydroxyl functionalities, plays a significant role in molecular recognition. pnas.orgnih.gov Studies have shown that tyrosine is frequently found in the antigen-binding sites of antibodies, where it mediates crucial contacts with the antigen. pnas.org The physicochemical properties of tyrosine make it particularly well-suited for forming productive interactions at protein-protein interfaces. nih.gov
Computational approaches like molecular mechanics-generalized born surface area (MM-GBSA) can be used to estimate the contribution of individual side chains, such as alanine and tyrosine, to the stability of a protein fold. nih.gov This "computational alanine scanning" can identify key residues involved in molecular recognition and protein stability. nih.gov For example, studies on insulin (B600854) have used this method to show that residues like Tyr A19 are crucial for the stability of the monomeric fold. nih.gov
Furthermore, molecular imprinting strategies have been developed for the chiral recognition of amino acids. nih.gov In one study, the hydrolysis of L-alanyl-L-tyrosine was used to create a chiral sensor capable of distinguishing between D- and L-enantiomers of alanine and tyrosine. nih.gov
Kinetic Modeling of this compound Reactions (e.g., Rice-Ramsperger-Kassel-Marcus Modeling)
Kinetic modeling provides a quantitative understanding of the rates and mechanisms of chemical reactions. For gas-phase reactions, such as the fragmentation of peptide ions in a mass spectrometer, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often employed.
RRKM modeling has been successfully applied to understand the competitive fragmentation pathways of the this compound radical cation. nih.govacs.org This modeling revealed that the formation rates of the [x1 + H]•+ and [c1 + 2H]+ fragment ions are comparable, which is in good agreement with experimental results from energy-resolved collision-induced dissociation (CID) experiments. nih.govacs.org The ability of RRKM theory to predict reaction rates helps to validate the reaction mechanisms proposed based on DFT calculations.
Kinetic models have also been developed for reactions in solution. For example, the kinetics of the interaction of glycyl-L-tyrosine with a rhodium complex have been studied spectrophotometrically. researchgate.net The reaction was found to proceed through two parallel, ligand-dependent paths. researchgate.net By fitting experimental data to a set of differential equations, a kinetic model can be developed to predict the evolution of the reaction over time. chemrxiv.org
Prediction of Biochemical Pathways and Interactions
Computational methods are increasingly used to predict how small molecules like this compound participate in biochemical pathways and interact with other biomolecules.
While direct prediction of entire biochemical pathways for a specific dipeptide is complex, computational tools can provide insights into potential interactions. For instance, the formation of complexes between peptides and nucleic acid bases has been studied theoretically. mdpi.com Calorimetric studies on the interaction of α-L-alanyl-L-tyrosine with cytosine and uracil (B121893) have been performed to determine the thermodynamics of complex formation, including the change in Gibbs energy, enthalpy, and entropy. mdpi.com Such data is crucial for understanding the driving forces behind these interactions in a biological context.
Furthermore, kinetic modeling based on in vitro parameters can help to understand the specificity of biochemical reactions in vivo. nih.gov For example, modeling has been used to explain the aminoacylation specificity of a tRNA with either alanine or tyrosine. nih.gov These models can delineate the kinetic boundaries that govern the identity of tRNAs in living organisms. nih.gov
Emerging Research Frontiers in Alanyl Tyrosine Science
Development of Novel Biocatalysts for Alanyl-tyrosine Production
The synthesis of this compound has traditionally relied on chemical methods, which can be costly and environmentally unfriendly. google.com The focus has consequently shifted towards biocatalysis, employing enzymes to facilitate a greener and more efficient production process. mdpi.com
Researchers are actively exploring and engineering various enzymes for their potential in dipeptide synthesis. mdpi.com These include aminopeptidases, non-ribosomal peptide synthetases (NRPSs), ATP-grasp enzymes, and α-amino acid ester acyltransferases. mdpi.com For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) has demonstrated the ability to synthesize a variety of dipeptides, including Ala-Tyr, by utilizing a free amino acid and an aminoacyl-OMe in methanol (B129727). nih.gov This enzyme shows a preference for hydrophobic bulky side chains, making it suitable for this compound synthesis. nih.gov
Another promising biocatalyst is tyrosine phenol-lyase (TPL), which has been found in various bacteria like Erwinia herbicola and the thermophilic Symbiobacterium toebii. tandfonline.comjmb.or.kr TPL from S. toebii has been utilized in a fed-batch bioreactor system to produce L-tyrosine, a precursor for this compound, with a high conversion yield. jmb.or.kr Furthermore, α-amino acid ester acyltransferases have been successfully used to prepare L-Alanyl-L-tyrosine using L-alanine methyl ester and L-tyrosine as substrates. researchgate.net
The development of novel aminoacylases is also a key area of research. A recently discovered aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) exhibits high temperature and pH stability and can hydrolyze various N-acyl-amino acids, showing potential for the synthesis of acyl-amino acids that could be precursors or analogs of this compound. nih.gov The search for new enzymes is aided by advancements in metagenomics, proteomics, and metabolomics, which allow for the identification of a wide range of potential biocatalysts. mdpi.com
| Biocatalyst | Source Organism | Substrates | Key Findings |
| Aminopeptidase (SSAP) | Streptomyces septatus TH-2 | Free amino acid, aminoacyl-OMe | Synthesizes a wide variety of dipeptides, including Ala-Tyr. nih.gov |
| Tyrosine Phenol-Lyase (TPL) | Erwinia herbicola, Symbiobacterium toebii | Phenolics, pyruvate (B1213749), ammonia | High-yield production of L-tyrosine. tandfonline.comjmb.or.kr |
| α-Amino Acid Ester Acyltransferase | - | L-alanine methyl ester, L-tyrosine | Successful preparation of L-Alanyl-L-tyrosine. researchgate.net |
| Aminoacylase (PmAcy) | Paraburkholderia monticola | N-acyl-amino acids | High stability and hydrolytic activity. nih.gov |
Engineering of this compound Analogs with Tunable Biochemical Functions
The modification of the basic this compound structure to create analogs with tailored biochemical properties is a significant area of research. These engineered analogs can serve as probes for studying biological processes or as potential therapeutic agents.
One notable example is the synthesis of β-alanyltyrosine methyl ester derivatives of 2',5'-oligoadenylate 5'-triphosphate (2-5A). nih.govjst.go.jpoup.com These derivatives have shown resistance to hydrolysis by phosphodiesterases and can bind to RNase L, an enzyme involved in the antiviral and antiproliferative effects of interferons. nih.gov The iodinated version of a tetramer derivative proved to be a useful radiolabeled probe for radiobinding assays of 2-5A. nih.govjst.go.jpoup.com
Furthermore, computational studies have explored the impact of mutating tyrosine to alanine (B10760859) in proteins like α-synuclein, which is implicated in Parkinson's disease. eurekaselect.com These studies use molecular dynamics simulations to understand how such changes affect protein aggregation. eurekaselect.com The findings suggest that targeting specific tyrosine residues could delay the fibrillation process. eurekaselect.com
The synthesis of this compound analogs also extends to creating building blocks for more complex molecules. For example, the chemical synthesis of β-alanyl-L-tyrosine, also known as sarcophagine, has been reported, and its natural occurrence and role in insects have been studied. oup.comnih.govportlandpress.com
Integration of this compound into Peptide-Based Material Science
The self-assembling properties of peptides are being harnessed to create novel biomaterials with a wide range of applications, and this compound is playing a role in this field. The incorporation of tyrosine into self-assembling peptides can influence the resulting nanostructures and their interactions with biological systems. chemrxiv.org
Research has shown that the position of tyrosine within a peptide sequence can dictate the morphology of the self-assembled nanostructures, leading to the formation of nanofibers or rod-like flat ribbons. chemrxiv.org These different structures can, in turn, elicit distinct inflammatory responses from macrophages. chemrxiv.org This highlights the potential to design peptide-based materials with specific immunomodulatory properties.
The aromatic nature of tyrosine contributes to the π-π stacking interactions that drive the self-assembly of many peptides. rsc.orgfrontiersin.org For instance, replacing phenylalanine with tyrosine in certain peptide sequences can alter the resulting self-assembled structures from nanotubes to microspheres. rsc.org This tunability is crucial for designing materials for specific applications, such as hydrogels for tissue engineering or drug delivery. frontiersin.orgmdpi.com
The development of peptide-based hydrogels is a particularly active area. mdpi.com Tripeptide hydrogels containing tyrosine have been shown to promote cell adhesion, a desirable characteristic for scaffolds used in regenerative medicine. mdpi.com
| Peptide Sequence/Modification | Resulting Nanostructure/Property | Potential Application |
| Tyrosine-containing self-assembling peptides | Nanofibers or rod-like ribbons | Immunomodulatory materials chemrxiv.org |
| Replacement of Phenylalanine with Tyrosine | Microspheres instead of nanotubes | Tunable biomaterials rsc.org |
| Fmoc-FFY (tripeptide) | Hydrogel promoting cell adhesion | Tissue engineering scaffolds mdpi.com |
Advanced Analytical Techniques for Real-Time Monitoring of this compound Metabolism
Understanding the metabolic fate of this compound in biological systems is crucial for its application in fields like intravenous nutrition. nih.gov Advanced analytical techniques are being developed and applied to monitor its metabolism in real-time.
Isothermal titration calorimetry (ITC) has emerged as a powerful tool for the continuous assay of dipeptidase activity. nih.gov This technique measures the heat changes associated with enzymatic reactions, allowing for the direct monitoring of dipeptide hydrolysis in vitro and in vivo. nih.gov For example, ITC has been used to determine the kinetic parameters of VanX, a D-Ala-D-Ala dipeptidase, and to screen for its inhibitors. nih.gov
Capillary electrophoresis (CE) and related techniques are also valuable for the analysis and purification of dipeptides like β-alanyl-tyrosine. researchgate.netresearchgate.net Chiral CE methods have been developed to determine the configuration of the tyrosine residue in isolated and synthetic β-alanyl-tyrosine. researchgate.net Free-flow zone electrophoresis (FFZE) has been used for the preparative purification of this dipeptide. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is another essential technique for the analysis of amino acids and peptides. nih.gov Methods have been developed for the direct determination of phenylalanine and tyrosine in biological fluids like serum or plasma. psu.edu
Researchers are also exploring the use of biosensors for the detection of L-amino acids. mdpi.com Enzyme-free sensors based on nanomaterials, such as filtered multi-walled carbon nanotubes, have been developed for the selective measurement of L-tyrosine in plasma and whole blood. mdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate research in peptide science, including the study of this compound. These computational tools are proving invaluable in predicting protein structures, designing novel enzymes, and understanding complex biological interactions. biorxiv.orgrsc.org
ML algorithms can be integrated with molecular modeling to improve the prediction accuracy of protein-ligand interactions. biorxiv.org For instance, a workflow combining molecular modeling and machine learning has been shown to enhance the enrichment ratio for screening tyrosyl-tRNA synthetase (TyrRS) mutants, which are crucial for incorporating unnatural amino acids into proteins. biorxiv.org This approach can significantly reduce the time and cost of laboratory experiments. biorxiv.org
AI is also being used to design and engineer proteins with novel post-translational modifications. nih.gov By combining artificial neural network predictions with structure-based design, researchers can introduce or modify sites for modifications like phosphorylation on tyrosine residues. nih.gov
In the context of biocatalyst development, AI and ML can aid in the discovery and design of new enzymes with desired properties for this compound synthesis. rsc.org Large databases of genomic, proteomic, and metabolomic data can be mined using ML algorithms to identify promising enzyme candidates. rsc.org
Furthermore, computational studies, often employing principles that can be enhanced by machine learning, are used to investigate the fundamental properties of amino acids like tyrosine. acs.org These studies provide insights into their photophysics and interactions in aqueous environments, which is relevant for understanding the behavior of this compound in biological systems. acs.org
| Application Area | AI/ML Technique | Contribution to this compound Research |
| Protein Engineering | Integration of ML with molecular modeling | Improved prediction of TyrRS mutant binding, accelerating the design of enzymes for incorporating unnatural amino acids. biorxiv.org |
| Biocatalyst Discovery | Mining of genomic and proteomic databases | Identification of novel enzymes for efficient this compound synthesis. rsc.org |
| Post-Translational Modification | Combination of ANNs and structure-based design | Engineering proteins with specific tyrosine phosphorylation sites. nih.gov |
| Fundamental Properties | Computational chemistry and simulations | Understanding the photophysics and behavior of tyrosine in aqueous environments. acs.org |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Alanyl-tyrosine with high purity, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling. For SPPS, use Fmoc-protected amino acids and optimize deprotection/activation steps (e.g., HBTU/DIPEA). Post-synthesis, purify via reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Validate purity using HPLC (>95% peak area), LC-MS (to confirm molecular ion [M+H]⁺ at m/z 295.1), and nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 7.1 ppm for aromatic protons in tyrosine) .
Q. Which analytical techniques are most effective for characterizing this compound in biological matrices?
- Methodological Answer : Combine mass spectrometry (MS) for molecular identification and quantification with tandem MS (MS/MS) for fragmentation patterns. For stability studies, use UV-Vis spectroscopy (λ~275 nm for tyrosine absorbance). In complex matrices (e.g., insect hemolymph), employ enzymatic digestion followed by LC-MS/MS to distinguish this compound from endogenous peptides .
Q. What is the biological significance of this compound in model organisms, and how can its role be experimentally verified?
- Methodological Answer : In parasitoid larvae (e.g., Phryxe caudata), this compound serves as a tyrosine reservoir for cuticle tanning. To verify this, use RNAi to silence genes involved in dipeptide transport and observe phenotypic defects (e.g., impaired sclerotization). Quantify dipeptide levels via LC-MS before/after knockdown .
Advanced Research Questions
Q. How can contradictions in this compound stability data under varying pH and temperature conditions be resolved?
- Methodological Answer : Design a factorial experiment testing stability across pH (2–10) and temperature (4–37°C). Use Arrhenius plots to model degradation kinetics. Address contradictions by standardizing buffers (e.g., avoid phosphate buffers at high pH due to metal ion interactions) and validating assays with internal standards. Apply statistical models (ANOVA with Tukey post-hoc) to identify confounding variables .
Q. What experimental designs are optimal for studying enzymatic hydrolysis kinetics of this compound by proteases?
- Methodological Answer : Use stopped-flow kinetics with fluorogenic substrates (e.g., Dabcyl-Ala-Tyr-Edans) to monitor real-time cleavage. Vary enzyme:substrate ratios and measure initial rates. For kcat/KM determination, fit data to the Michaelis-Menten equation. Include negative controls (e.g., protease inhibitors) and validate with MALDI-TOF MS to confirm cleavage products .
Q. How can chromatographic methods be optimized to separate this compound from structurally similar dipeptides?
- Methodological Answer : Screen multiple stationary phases (C18, HILIC, phenyl-hexyl) and mobile phases (e.g., acetonitrile with 0.1% formic acid vs. ammonium acetate). Adjust column temperature (30–50°C) to improve resolution. Use design-of-experiments (DoE) software to model retention time shifts and selectivity factors. Validate with spike-recovery experiments in biological samples .
Data Interpretation and Reporting
Q. How should researchers address variability in this compound quantification across different mass spectrometers?
- Methodological Answer : Standardize calibration curves using isotopically labeled internal standards (e.g., [<sup>13</sup>C]-Alanyl-tyrosine). Perform inter-laboratory comparisons with shared reference samples. Report instrument parameters (e.g., ionization mode, resolving power) and normalize data using z-scores to account for platform-specific biases .
Q. What frameworks are recommended for integrating contradictory findings on this compound’s oxidative stability into a cohesive discussion?
- Methodological Answer : Apply the "contradiction analysis" framework:
- Step 1 : Tabulate conflicting results (e.g., half-life discrepancies in aerobic vs. anaerobic conditions).
- Step 2 : Identify methodological differences (e.g., oxygen levels, antioxidant additives).
- Step 3 : Propose mechanistic hypotheses (e.g., metal-catalyzed oxidation vs. radical-mediated pathways).
- Step 4 : Validate with follow-up experiments (e.g., ESR spectroscopy to detect free radicals) .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound synthesis and characterization studies?
- Methodological Answer :
- Documentation : Provide detailed synthetic protocols (molar ratios, reaction times) and raw spectral data (HPLC chromatograms, NMR spectra) in supplementary materials.
- Reagent Purity : Specify CAS numbers and suppliers for critical reagents (e.g., Fmoc-Tyr-OH, CAS 6233-83-6).
- Statistical Reporting : Include exact p-values, confidence intervals, and effect sizes for all comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
